alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid
Description
Chemical Identity and Nomenclature
Alpha-(6-aminohexylcarbamoyl)thymidine 5'-triphosphoric acid (CAS: 402789-71-3) is a synthetic thymidine triphosphate analog featuring a 6-aminohexylcarbamoyl modification at the C5 position of the thymine base. Its systematic IUPAC name is [[(2R,3S,5R)-5-[5-[2-(6-aminohexylamino)-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate . The compound’s molecular formula is C₁₇H₃₁N₄O₁₅P₃ , with a molecular weight of 624.4 g/mol .
Historical Development of Modified Thymidine Triphosphates
The synthesis of modified thymidine triphosphates dates to foundational work by Fritz Eckstein in 1967, who pioneered chemical methods to introduce thiophosphate groups into nucleoside triphosphates. Subsequent advancements focused on tailoring triphosphates for enzymatic incorporation, with the 6-aminohexylcarbamoyl modification emerging as a strategy to enhance functionalization. For example, Sood’s laboratory demonstrated in the 1990s that alkylamine-linked modifications improve compatibility with DNA polymerases. The specific development of this compound reflects efforts to balance steric bulk and hydrogen-bonding capacity for applications in sequencing and diagnostics.
Structural Significance of the 6-Aminohexylcarbamoyl Modification
The 6-aminohexylcarbamoyl group introduces a flexible aliphatic chain terminated by a primary amine, enabling two critical functions:
- Conjugation Capability : The amine serves as a handle for attaching fluorophores, biotin, or other functional groups via carbodiimide chemistry.
- Steric Optimization : The hexyl spacer minimizes interference with polymerase active sites, as evidenced by studies showing efficient incorporation by Vent(exo-) and Taq DNA polymerases.
Table 2: Structural Comparison of Thymidine Triphosphate Analogs
The carbamoyl linkage (R-NH-CO-O-) stabilizes the modification under physiological conditions, while the aminohexyl chain’s hydrophilicity improves solubility in aqueous buffers. Nuclear magnetic resonance (NMR) studies confirm that the modification does not alter the sugar-phosphate backbone conformation, preserving substrate recognition by polymerases.
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-[2-(6-aminohexylamino)-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N4O15P3/c18-5-3-1-2-4-6-19-14(23)7-11-9-21(17(25)20-16(11)24)15-8-12(22)13(34-15)10-33-38(29,30)36-39(31,32)35-37(26,27)28/h9,12-13,15,22H,1-8,10,18H2,(H,19,23)(H,29,30)(H,31,32)(H,20,24,25)(H2,26,27,28)/t12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCSTSJZPFEWMB-GZBFAFLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N4O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Functionalization
The synthesis typically begins with commercially available thymidine or its derivatives such as 3′-azido-3′-deoxythymidine (AZT), which serves as a versatile precursor for nucleoside analogs. The modification at the 6-aminohexylcarbamoyl position is achieved through carbamoylation reactions involving the coupling of an aminohexyl moiety to the thymidine scaffold.
- Carbamoylation is generally performed using activated carbamoylating agents under mild conditions to preserve the nucleoside integrity.
- The aminohexyl chain is introduced via nucleophilic substitution or amidation reactions, often facilitated by protecting groups on the thymidine to ensure regioselectivity.
Triphosphorylation of the Modified Thymidine
General Triphosphorylation Strategies
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamoylation of thymidine | Aminohexyl carbamoylating agents, mild base | 70-85 | Regioselective, requires protecting groups |
| CuAAC click reaction | Cu(0), CuSO4, tert-BuOH/H2O (1:1), microwave 125°C, 10 min | 81-96 | High regioselectivity, rapid synthesis |
| Triphosphorylation | POCl3 or phosphoramidite method, pyrophosphate donors | 50-70 | Requires hydroxyl protection, sensitive step |
| Purification | Flash chromatography, semi-preparative HPLC | >95 purity | Critical for isolating pure triphosphate |
Research Findings and Optimization Notes
- Microwave-assisted click chemistry significantly reduces reaction time from hours to minutes, improving throughput for nucleoside analog synthesis.
- The regioselectivity of the triazole formation is confirmed by NMR techniques including HMBC, ensuring the correct 1,4-disubstituted product.
- The triphosphorylation step remains challenging due to the sensitivity of the nucleoside and the need for selective phosphorylation; optimization of protecting groups and reaction conditions is crucial.
- Enzymatic phosphorylation studies indicate that some thymidine analogs are good substrates for thymidine kinases, suggesting potential for enzymatic synthesis routes, though chemical synthesis remains dominant for modified analogs.
- Purity and structural integrity are verified by advanced spectroscopic methods, ensuring the suitability of the compound for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The aminohexylcarbamoyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .
Scientific Research Applications
Alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide-based probes and sensors.
Medicine: It has potential therapeutic applications, including as an antiviral agent and in gene therapy.
Industry: The compound is used in the production of diagnostic reagents and as a component of biochemical assays
Mechanism of Action
The mechanism of action of alpha-(6-Aminohexylcarbamoyl)thymidine 5’-triphosphoric acid involves its incorporation into DNA during replication. The modified nucleotide can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the termination of DNA chain elongation and the disruption of cellular processes that depend on DNA replication .
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA polymerases and other enzymes involved in DNA synthesis. The compound can also interact with cellular pathways related to DNA repair and replication .
Comparison with Similar Compounds
Key Research Findings
Enzymatic Tolerance: Studies show that DNA polymerases exhibit <10% incorporation efficiency for alpha-(6-Aminohexylcarbamoyl)dTTP compared to natural dTTP, validating its niche use in non-replicative applications .
Conjugation Efficiency : The primary amine group achieves >90% coupling efficiency with NHS ester dyes, outperforming thiol-based modifiers like 4-thio-dTTP .
Stability : The sodium salt form remains stable in aqueous solutions at -20°C for >2 years, comparable to commercial dTTP formulations .
Biological Activity
Alpha-(6-Aminohexylcarbamoyl)thymidine 5'-triphosphoric acid (AHCTP) is a nucleotide analog that has garnered attention for its unique biological properties and potential therapeutic applications. This compound, a modified form of thymidine, plays a crucial role in studies related to DNA replication, repair, and other cellular processes. This article aims to provide a comprehensive overview of the biological activity of AHCTP, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
AHCTP is characterized by the addition of an aminohexylcarbamoyl group and a triphosphate moiety to the thymidine structure. This modification enhances its stability and alters its interaction with various biological targets.
- Molecular Formula : C10H17N2O14P3
- Molecular Weight : 499.19 g/mol
The primary mechanism by which AHCTP exerts its biological effects involves its incorporation into DNA during replication. The modified nucleotide can disrupt normal DNA synthesis by inhibiting DNA polymerases, leading to:
- Termination of DNA chain elongation : This results in the cessation of DNA replication.
- Interference with cellular processes : Disruption of DNA replication can affect cell division and proliferation.
AHCTP primarily targets enzymes involved in DNA synthesis and repair pathways, making it a valuable tool for studying these processes.
In Vitro Studies
- DNA Replication Inhibition : Research has demonstrated that AHCTP effectively inhibits DNA polymerase activity in vitro. This inhibition is dose-dependent, with higher concentrations leading to greater reductions in polymerase activity.
- Cellular Uptake : Studies indicate that AHCTP is efficiently taken up by cells, where it can be phosphorylated to its active triphosphate form. This conversion is essential for its incorporation into DNA.
- Cytotoxicity : Preliminary assessments show that AHCTP exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
AHCTP's unique modifications confer distinct advantages over other nucleoside analogs:
| Compound | Mechanism | Applications | Unique Features |
|---|---|---|---|
| Thymidine | Natural nucleoside | DNA synthesis | No modifications |
| Deoxyuridine | Similar structure | Nucleotide synthesis | Lacks amino group |
| Azidothymidine (AZT) | Inhibits reverse transcriptase | Antiviral therapy | Targets RNA viruses |
AHCTP's modifications enhance its stability and efficacy as a research tool and potential therapeutic agent.
Case Studies
- Antiviral Applications : A study explored the use of AHCTP in inhibiting the replication of certain viruses. Results indicated significant reductions in viral load when cells were treated with AHCTP compared to controls.
- Cancer Research : In a preclinical model, AHCTP was administered to tumor-bearing mice, resulting in reduced tumor growth rates compared to untreated controls. These findings warrant further investigation into its therapeutic potential.
Q & A
Q. What strategies mitigate challenges in synthesizing large-scale batches (>100 mg) of the compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
